molecular formula C13H13BrN2O B5763596 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

Cat. No. B5763596
M. Wt: 293.16 g/mol
InChI Key: LZQYUSRDQWHKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the inflammation process. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has anti-inflammatory, anti-cancer, and anti-microbial effects. It has been reported to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. It has also shown potential as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit enzymes involved in the inflammation process, and its anti-microbial properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole. These include:
1. Investigating its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Studying its mechanism of action to fully understand how it inhibits enzymes and induces apoptosis in cancer cells.
3. Evaluating its potential side effects and toxicity in animal models.
4. Developing new synthesis methods to improve the yield and purity of the compound.
5. Investigating its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on this compound are vast, and it has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has been reported using various methods, including the condensation of 2-aminomethylfuran and 5-bromo-2-methylbenzaldehyde in the presence of acetic acid and refluxing in ethanol. Another method involves the reaction of 2-aminomethylfuran with 5-bromo-2-methylbenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The yield of the compound varies depending on the method used.

Scientific Research Applications

2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been investigated for its ability to inhibit enzymes such as COX-2 and lipoxygenase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-15-9-5-3-4-6-10(9)16(2)13(15)11-7-8-12(14)17-11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYUSRDQWHKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.